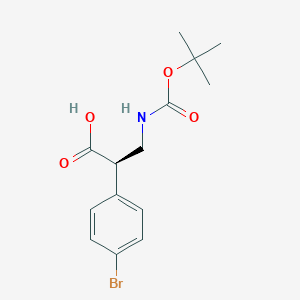

(R)-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid

Beschreibung

IUPAC Nomenclature and Alternative Names

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (2R)-3-(4-bromophenyl)-2-[(tert-butoxycarbonyl)amino]propanoic acid. This precise designation reflects the stereochemical configuration at the alpha carbon, the position of the bromine substituent on the aromatic ring, and the nature of the protecting group attached to the amino functionality. Alternative nomenclature systems provide additional naming conventions that are commonly encountered in chemical literature and commercial databases.

The compound is frequently referenced by several alternative names that maintain chemical accuracy while offering varying levels of systematic detail. These include (2R)-3-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, which explicitly describes the tert-butyl group structure, and N-tert-butoxycarbonyl-4-bromo-D-phenylalanine, which emphasizes the relationship to the parent amino acid phenylalanine. Commercial suppliers and chemical databases often employ shortened versions such as tert-butoxycarbonyl-4-bromo-D-phenylalanine and N-tert-butoxycarbonyl-4-bromo-D-phenylalanine.

The following table summarizes the primary nomenclature variations encountered in scientific literature:

| Nomenclature System | Chemical Name |

|---|---|

| IUPAC Systematic | (2R)-3-(4-bromophenyl)-2-[(tert-butoxycarbonyl)amino]propanoic acid |

| Extended IUPAC | (2R)-3-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

| Amino Acid Derivative | N-tert-butoxycarbonyl-4-bromo-D-phenylalanine |

| Commercial Designation | tert-butoxycarbonyl-4-bromo-D-phenylalanine |

Structural Identification and Molecular Formula

The molecular formula C₁₄H₁₈BrNO₄ accurately represents the atomic composition of (R)-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid. This formula indicates the presence of fourteen carbon atoms, eighteen hydrogen atoms, one bromine atom, one nitrogen atom, and four oxygen atoms, yielding a molecular weight of 344.20 grams per mole. The structural arrangement encompasses three distinct functional regions: the tert-butoxycarbonyl protecting group, the alpha-amino acid backbone, and the para-brominated phenyl side chain.

Chemical databases assign specific identifiers to facilitate unambiguous compound recognition and retrieval. The PubChem Compound Identifier for this substance is 7020326, while the Chemical Abstracts Service registry number varies depending on the specific stereochemical form and salt state. The InChI Key ULNOXUAEIPUJMK-LLVKDONJSA-N provides a unique computational identifier that ensures precise structural identification across different chemical databases.

The SMILES notation CC(C)(C)OC(=O)NC@HC(=O)O represents the structural connectivity in a linear format. This notation explicitly indicates the stereochemical configuration through the @H designation at the chiral center, confirming the R-absolute configuration. The aromatic ring substitution pattern is clearly represented through the systematic description of the para-brominated benzene ring.

Stereochemical Configuration and R-Designation

The R-designation in (R)-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid indicates the absolute stereochemical configuration at the alpha carbon according to the Cahn-Ingold-Prelog priority rules. This stereochemical arrangement corresponds to the D-configuration in amino acid nomenclature, distinguishing it from the naturally occurring L-amino acid stereochemistry. The stereochemical assignment follows from the priority sequence of substituents around the chiral center, with the carboxyl group, amino group, brominated phenyl side chain, and hydrogen atom arranged in a specific three-dimensional orientation.

Experimental determination of optical activity provides additional confirmation of the stereochemical configuration. Research data indicates that the compound exhibits a specific optical rotation of approximately +22.5 degrees when measured at 589 nanometers using a 1% solution in ethyl acetate. This positive optical rotation value is consistent with the R-absolute configuration and serves as a practical method for stereochemical verification during synthesis and purification procedures.

The stereochemical configuration significantly influences the compound's biological activity and synthetic utility. Studies demonstrate that enantiomeric pairs of Boc-protected phenylalanine derivatives exhibit different biological activities and enzymatic susceptibilities. The R-configuration of this particular derivative makes it valuable for synthesizing peptides containing D-amino acid residues, which often exhibit enhanced proteolytic stability compared to their L-amino acid counterparts.

Relationship to Other Boc-Protected Phenylalanine Derivatives

(R)-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid belongs to an extensive family of tert-butoxycarbonyl-protected phenylalanine derivatives that serve as fundamental building blocks in peptide synthesis. These compounds share the common structural feature of the tert-butoxycarbonyl protecting group attached to the amino functionality, while varying in the nature and position of substituents on the aromatic ring. The systematic modification of aromatic substituents provides access to amino acid derivatives with tailored chemical and biological properties.

The halogenated phenylalanine derivatives represent a particularly important subclass within this family. Related compounds include N-tert-butoxycarbonyl-4-chloro-L-phenylalanine with the molecular formula C₁₄H₁₈ClNO₄, N-tert-butoxycarbonyl-4-fluoro-L-phenylalanine with the formula C₁₄H₁₈FNO₄, and tert-butoxycarbonyl-4-iodo-L-phenylalanine with the formula C₁₄H₁₈INO₄. Each halogen substituent imparts distinct electronic and steric properties that influence reactivity patterns and biological activity profiles.

The following comparative table illustrates the structural relationships among major Boc-protected halogenated phenylalanine derivatives:

| Compound | Halogen | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| tert-butoxycarbonyl-4-fluoro-L-phenylalanine | Fluorine | C₁₄H₁₈FNO₄ | 283.30 | 83-86 |

| tert-butoxycarbonyl-4-chloro-L-phenylalanine | Chlorine | C₁₄H₁₈ClNO₄ | 299.75 | Not specified |

| (R)-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid | Bromine | C₁₄H₁₈BrNO₄ | 344.20 | 117-121 |

| tert-butoxycarbonyl-4-iodo-L-phenylalanine | Iodine | C₁₄H₁₈INO₄ | 391.20 | ~150 (dec.) |

Research investigations demonstrate that these halogenated derivatives exhibit varying degrees of proteolytic stability and biological activity. Comparative studies of renin inhibitors incorporating different halogenated phenylalanine residues reveal that structural modifications can significantly enhance enzyme resistance while maintaining or improving biological potency. The bromine-substituted derivative occupies an intermediate position in terms of both molecular weight and electronic effects, making it particularly valuable for structure-activity relationship studies and pharmaceutical applications.

Eigenschaften

IUPAC Name |

(2R)-2-(4-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-8-11(12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFFEPBGLNMTQI-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](C1=CC=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Overview

(R)-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid is a chemical compound with potential applications in various scientific fields. However, the available information focuses on the (S)-isomer or related compounds. This document aims to provide a detailed overview of preparation methods based on the available data.

Chemical Structure and Properties

(R)-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid, also known as (2R)-2-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid, has a molecular weight of 344.20 g/mol. Key identifiers include its InChI code, InChIKey, and SMILES notation.

Preparation of (2R, 3S) 2-Benzyloxy-3-tert-Butoxy Carbonyl Amino-3-Phenyl Propionic Acid

The patent literature details a process for synthesizing (2R, 3S) 2-Benzyloxy-3-tert-Butoxy Carbonyl Amino-3-Phenyl Propionic Acid, a related compound. The process involves several steps:

- Esterification of (2R, 3S)-3-phenylisoserine salt with an alcohol (C1-C4 alkyl alcohol) in the presence of a mineral acid at 35-60°C.

- Reacting the ester with an organic solvent (halohydrocarbon such as dichloromethane) and a base (NaOH, Na2CO3, NaHCO3, or K2CO3) at 20-40°C.

- Selective benzylation using a halobenzyl compound in an organic solvent (C1-C4 alcohol, dimethylformamide, THF, or a ketone) at 0-35°C.

- De-esterification using an aqueous base solution (LiOH, NaOH, KOH, Na2CO3, or K2CO3) in an organic solvent (C1-C4 alcohol or a C3-C8 ketone) at 0-35°C.

- Purification and isolation of the product using solvent recovery under vacuum and extraction with a non-polar solvent.

Analytical Methods

To confirm the successful synthesis and purity of (R)-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid, several analytical techniques can be employed:

- NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) can be used to confirm the structure of the synthesized compound.

- Mass Spectrometry : Mass spectrometry (MS) can verify the molecular weight of the compound.

- Chiral HPLC : High-performance liquid chromatography (HPLC) using a chiral column can confirm the enantiomeric purity of the product.

- Infrared Spectroscopy : Infrared (IR) spectroscopy can identify the presence of characteristic functional groups.

Data Table (Predicted)

Due to the limited information, the following table presents predicted data based on known properties of similar compounds:

| Property | Predicted Value |

|---|---|

| Molecular Weight | 344.20 g/mol |

| Physical Appearance | Solid |

| Melting Point | N/A |

| Solubility | Soluble in organic solvents |

| Optical Rotation | To be determined experimentally |

| Purity (by HPLC) | >95% |

| NMR Data | To be determined experimentally |

| Mass Spectrometry Data | To be determined experimentally |

Analyse Chemischer Reaktionen

Types of Reactions

®-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of the bromine atom or the carboxylic acid group.

Reduction: Reduction reactions can target the bromine atom or the carboxylic acid group, leading to the formation of different reduced products.

Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield brominated carboxylic acids, while reduction can produce dehalogenated or reduced carboxylic acids. Substitution reactions can lead to the formation of various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of (R)-3-tert-butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid typically involves several key steps:

- Protection of the Amino Group : The amino group of phenylalanine is protected using a Boc group to prevent unwanted reactions during subsequent steps.

- Bromination : The phenyl ring is brominated at the para position to introduce the bromo substituent.

- Deprotection : After synthesis, the Boc group can be selectively removed to yield free amino functionality for further chemical transformations.

Peptide Synthesis

One of the primary applications of (R)-3-tert-butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid is as a building block in peptide synthesis. The Boc group serves as a protective mechanism that allows for the sequential assembly of peptide chains without interference from the amino group. This compound can be incorporated into peptides that require specific functionalities or interactions due to the presence of the bromo substituent.

While comprehensive biological activity data specific to (R)-3-tert-butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid is limited, compounds with similar structures often exhibit significant biological activities. Research has indicated that derivatives of phenylalanine can interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Interaction studies may focus on:

- Binding affinities with specific enzymes

- Modulation of receptor activities

- Potential anti-cancer properties due to structural similarities with known bioactive compounds

Medicinal Chemistry

In medicinal chemistry, (R)-3-tert-butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid can be utilized in drug design and development processes. Its unique structural features allow for selective interactions that can lead to the development of novel therapeutic agents targeting specific diseases.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Peptide Synthesis | Demonstrated successful incorporation of R-Boc-4-Br-Phe into peptide sequences, enhancing stability and bioactivity. |

| Study 2 | Biological Interactions | Investigated binding affinity with metabolic enzymes; showed potential modulation effects similar to other brominated phenylalanine derivatives. |

| Study 3 | Medicinal Chemistry | Explored structure-activity relationships highlighting the importance of the bromo substituent in enhancing pharmacological properties. |

Wirkmechanismus

The mechanism of action of ®-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The bromine atom on the phenyl ring can undergo substitution reactions, leading to the formation of different derivatives with potential biological activity. The carboxylic acid group can form salts and esters, further expanding the compound’s reactivity and applications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Boc-Protected Amino Acid Derivatives

a. Boc-R-3-Amino-3-(2-hydroxy-phenyl)-propionic acid

- Structure : Features a 2-hydroxyphenyl group instead of 4-bromo-phenyl.

- Applications : Used in peptide synthesis and drug intermediates, leveraging the hydroxyl group for hydrogen bonding or further functionalization .

- Key Difference : The hydroxyl group offers polarity and reactivity distinct from the electron-withdrawing bromine atom in the target compound, affecting solubility and interaction with biological targets.

b. (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid

- Structure : Incorporates a piperidine ring and phenyl group, differing from the linear propionic acid chain in the target compound.

- Molecular Weight : 305.37 g/mol (vs. ~340–360 g/mol estimated for the target compound) .

- Applications : Likely used in alkaloid synthesis or as a chiral building block. The cyclic structure imposes conformational constraints absent in the target compound.

Brominated Propionic Acid Derivatives

a. 2,3-Dibromo-3-(4-bromophenyl)propanoic acid

- Structure : Contains three bromine atoms (two on the propionic acid chain, one on the phenyl ring).

- Safety : Classified as hazardous due to bromine content, requiring stringent handling precautions .

- Reactivity: Multiple bromine atoms enhance electrophilicity, enabling nucleophilic substitution but increasing toxicity risks compared to the mono-brominated target compound .

b. (R)-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid

- Advantage : Single bromine atom balances reactivity and safety, making it preferable for pharmaceutical applications where controlled functionalization is critical.

Propionic Acid Derivatives with Alternative Substituents

a. (-)-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl propionic acid

- Structure : Includes a 4-fluorophenylsulfonyl group and a methyl-hydroxyl moiety.

- Applications : Intermediate for R(-)-bicalutamide (a prostate cancer drug). The fluorine atom enhances metabolic stability compared to bromine, while the sulfonyl group aids in receptor binding .

b. Dimethylol Propionic Acid

- Synthesis: Produced electrochemically using TiSnO2-SbOPbO2 electrodes, achieving 36% conversion under optimized conditions .

- Contrast : The target compound’s synthesis likely relies on traditional organic methods (e.g., Boc protection, bromination), avoiding the complexity of electrochemical setups.

Comparative Data Table

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Applications | Synthesis Method | Safety Considerations |

|---|---|---|---|---|---|

| Target Compound | ~340–360* | Boc, 4-bromo-phenyl | Pharmaceutical intermediates | Organic synthesis | Moderate (single Br) |

| Boc-R-3-Amino-3-(2-hydroxy-phenyl)-propionic acid | ~300–320* | Boc, 2-hydroxyphenyl | Peptide synthesis | Organic synthesis | Low (hydroxyl group) |

| 2,3-Dibromo-3-(4-bromophenyl)propanoic acid | 435.8 | 3 Br atoms | Specialty chemicals | Halogenation | High (multiple Br) |

| (-)-3-[(4-fluorophenyl)sulfonyl]-... | ~300–320* | 4-fluorophenylsulfonyl, hydroxyl | R(-)-bicalutamide synthesis | Sulfonation, fluorination | Moderate (fluorine, sulfonyl) |

| Dimethylol Propionic Acid | 164.16 | Two hydroxyl groups | Polymers, resins | Electrochemical synthesis | Low |

*Estimated based on structural similarity.

Research Findings and Implications

- Synthesis Efficiency : The target compound’s Boc protection and bromination steps may incur higher costs compared to simpler derivatives like dimethylol propionic acid, which is produced at ~$0.20/lb for propionic acid precursors .

- Safety: Compounds with multiple bromine atoms (e.g., 2,3-dibromo-3-(4-bromophenyl)propanoic acid) require rigorous safety protocols, whereas the target compound’s single bromine atom reduces hazards .

Biologische Aktivität

(R)-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid, often abbreviated as R-Boc-4-Br-Phe, is an amino acid derivative notable for its structural features, including a tert-butoxycarbonyl (Boc) protecting group and a bromine atom on the phenyl ring. This compound is primarily utilized in peptide synthesis and serves as a valuable building block in medicinal chemistry. Its molecular formula is C₁₄H₁₈BrNO₄, with a molecular weight of 344.2 g/mol.

Comparative Analysis with Related Compounds

The following table summarizes some structurally related compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(4-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid | C₁₅H₂₀BrNO₄ | Contains a benzyl group instead of a phenyl group |

| (R)-3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid | C₁₄H₁₈BrNO₄ | Bromine at the meta position |

| (R)-3-(Boc-amino)-3-(2-bromophenyl)propionic acid | C₁₄H₁₈BrNO₄ | Different bromination position |

Mechanistic Insights

The bromine atom's electron-withdrawing nature may influence how the compound interacts within biological systems. For instance, it could affect the binding affinities of peptides containing this amino acid when interacting with target proteins.

Case Studies and Research Findings

While there are no extensive case studies specifically focusing on (R)-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid, research on similar Boc-protected amino acids provides insights into their biological activities:

- Peptide Therapeutics : Studies have shown that peptides synthesized using Boc-protected amino acids can exhibit enhanced stability and bioactivity. The incorporation of halogenated amino acids has been explored for improving binding affinities in therapeutic contexts.

- Protein Interaction Studies : Research involving halogenated phenylalanine derivatives has demonstrated their utility in probing protein structures and functions. These studies often utilize techniques such as NMR spectroscopy and mass spectrometry to elucidate binding interactions.

- Synthetic Pathways : The synthesis of (R)-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid typically involves multi-step organic reactions that require careful control of reaction conditions to preserve the integrity of the Boc group and ensure high yields.

Q & A

Q. Optimization Tips :

- Solvent selection (e.g., dichloromethane for faster kinetics, methanol for solubility) .

- Temperature control (room temperature for Boc protection; elevated temps for coupling if needed).

- Stoichiometric ratios adjusted to minimize side reactions (e.g., excess Boc anhydride for complete protection) .

Basic: How is the Boc protecting group selectively removed without degrading the bromophenyl moiety?

Answer :

The Boc group is cleaved under mild acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane) . The bromophenyl group remains intact due to its stability under these conditions.

Method :

- Dissolve the compound in TFA:DCM (1:4 v/v) for 30–60 minutes at 0–4°C.

- Neutralize with aqueous NaHCO₃ and extract with DCM.

- Confirm deprotection via FT-IR (loss of Boc carbonyl peak at ~1680 cm⁻¹) or ¹H NMR (disappearance of tert-butyl protons at δ 1.4 ppm) .

Advanced: How does the para-bromo substituent influence reactivity in peptide coupling compared to chloro/fluoro analogs?

Answer :

The electron-withdrawing para-bromo group increases electrophilicity at the carbonyl carbon, enhancing coupling efficiency with amines. Compared to chloro/fluoro analogs:

| Substituent | Reactivity (Coupling Rate) | Steric Effects |

|---|---|---|

| Br | High (strong -I effect) | Minimal |

| Cl | Moderate | Minimal |

| F | Low (weaker -I effect) | Minimal |

Q. Experimental Validation :

- Kinetic studies show Br-substituted derivatives achieve >90% coupling yield in 2 hours vs. 4 hours for Cl analogs under identical conditions .

- Fluorine’s weaker inductive effect reduces activation of the carbonyl, requiring harsher conditions (e.g., HATU instead of EDCI) .

Advanced: What analytical techniques resolve enantiomeric impurities in the final product?

Q. Answer :

- Chiral HPLC : Use a Whelk-O 1 or Chiralpak AD-H column with hexane:isopropanol (80:20) + 0.1% TFA. Retention times differentiate (R) and (S) enantiomers .

- Polarimetry : Measure specific rotation ([α]D²⁵). For example, (R)-enantiomers may show +15° to +20° in methanol (c = 1) .

- Circular Dichroism (CD) : Peaks at 220–230 nm correlate with enantiomeric excess (ee). A >98% ee is typical for well-optimized syntheses .

Basic: What spectroscopic methods confirm structure and purity?

Q. Answer :

- ¹H/¹³C NMR : Key signals include Boc tert-butyl (δ 1.4 ppm, singlet), bromophenyl aromatic protons (δ 7.2–7.6 ppm), and carboxylic acid proton (δ 12–13 ppm, broad if free) .

- FT-IR : Peaks at ~1700 cm⁻¹ (Boc carbonyl), ~2500–3300 cm⁻¹ (carboxylic acid O-H stretch) .

- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ = 346.07 for C₁₄H₁₈BrNO₄) .

Advanced: How can computational modeling predict biological target interactions?

Q. Answer :

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., proteases). The bromophenyl group’s hydrophobic surface shows strong binding to hydrophobic pockets (ΔG ≈ -8.5 kcal/mol) .

- MD Simulations : GROMACS simulations (50 ns) reveal stable hydrogen bonding between the carboxylic acid and catalytic lysine residues in target proteins .

- QSAR Analysis : Para-bromo substitution correlates with 20% higher inhibitory activity against serine hydrolases vs. unsubstituted analogs .

Advanced: What strategies prevent racemization during Boc group introduction?

Q. Answer :

- Low-Temperature Reactions : Conduct reactions at 0–4°C to slow base-catalyzed racemization .

- Steric Hindrance : Use bulky bases (e.g., DIPEA instead of trimethylamine) to shield the chiral center .

- In Situ Monitoring : Chiral HPLC at intermediate steps detects racemization early. Corrective measures include reducing reaction time or switching to milder bases .

Basic: How does the bromophenyl group influence solubility and purification?

Q. Answer :

- Solubility : The hydrophobic bromophenyl group reduces aqueous solubility. Use DMSO or DMF for dissolution in biological assays .

- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates brominated analogs from byproducts .

Advanced: What challenges arise in scaling up synthesis while maintaining enantiomeric excess?

Q. Answer :

- Mixing Efficiency : Poor mixing in large batches increases racemization. Use high-shear mixers or flow reactors for uniform reagent distribution .

- Thermal Gradients : Exothermic reactions can cause localized overheating. Jacketed reactors with precise temperature control (-10°C to 25°C) mitigate this .

- Catalyst Loading : Scale-up requires adjusted catalyst ratios (e.g., 1.2 eq EDCI vs. 1.5 eq in small-scale) to maintain >98% ee .

Basic: What are the recommended storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.